Rasagiline Dimer Impurity

Catalog No.
S14405843
CAS No.
M.F
C24H24N2
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rasagiline Dimer Impurity

Product Name

Rasagiline Dimer Impurity

IUPAC Name

1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine

Molecular Formula

C24H24N2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C24H24N2/c1-3-17-25(23-15-13-19-9-5-7-11-21(19)23)26(18-4-2)24-16-14-20-10-6-8-12-22(20)24/h1-2,5-12,23-24H,13-18H2

InChI Key

OANSOBMQYVEPSA-UHFFFAOYSA-N

Canonical SMILES

C#CCN(C1CCC2=CC=CC=C12)N(CC#C)C3CCC4=CC=CC=C34

Rasagiline Dimer Impurity is a chemical compound with the molecular formula C24H24N2 and a molecular weight of approximately 340.47 g/mol. It is recognized as an impurity of Rasagiline, which is a well-known irreversible inhibitor of monoamine oxidase B, primarily used in the treatment of Parkinson's disease. The structure of Rasagiline Dimer Impurity can be described as a mixture of diastereomers, specifically 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine .

The chemical behavior of Rasagiline Dimer Impurity is largely influenced by its functional groups. As an impurity derived from Rasagiline, it may participate in various reactions typical of hydrazine derivatives, such as:

  • Hydrazone Formation: Reacting with carbonyl compounds to form hydrazones.
  • Oxidation Reactions: Being susceptible to oxidation due to the presence of double bonds and hydrazine moieties.
  • Substitution Reactions: The compound may undergo substitution reactions at the nitrogen atoms or the alkyne groups.

These reactions can lead to the formation of different derivatives or degradation products, which are important for understanding its stability and behavior in pharmaceutical formulations.

The synthesis of Rasagiline Dimer Impurity typically occurs during the production of Rasagiline itself. Common methods for synthesizing such impurities include:

  • Chemical Reaction Pathways: Utilizing starting materials that can lead to dimerization under specific conditions (e.g., temperature, catalysts).
  • Reagent Interactions: Employing reagents that can promote the formation of the dimer through coupling reactions.
  • Purification Processes: During the purification of Rasagiline, certain reaction conditions may inadvertently lead to the formation of this impurity.

The precise conditions under which Rasagiline Dimer Impurity forms can vary significantly depending on the synthetic route employed for Rasagiline.

While Rasagiline Dimer Impurity does not have specific therapeutic applications on its own, understanding its presence in pharmaceutical formulations is crucial for quality control and safety assessments. Its analysis can help ensure that drug products meet regulatory standards for impurities, which is vital for maintaining efficacy and safety in medications used for treating Parkinson's disease.

Rasagiline Dimer Impurity shares structural similarities with several other compounds known for their roles in neurological treatments or as monoamine oxidase inhibitors. Below are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
RasagilineC12H13NIrreversible monoamine oxidase B inhibitor used in Parkinson's disease treatment.
SelegilineC13H17NAnother irreversible monoamine oxidase B inhibitor; used similarly in Parkinson's disease therapy.
PhenelzineC8H10N2A non-selective monoamine oxidase inhibitor used primarily for depression; has different side effects and interactions compared to Rasagiline.
DeprenylC12H15NA selective monoamine oxidase B inhibitor; shares similar therapeutic applications but has a different chemical structure.

Uniqueness: Rasagiline Dimer Impurity is unique due to its specific dimeric structure arising from the synthesis process of Rasagiline itself. While other compounds may share similar functional properties as monoamine oxidase inhibitors, none exhibit the exact dimeric configuration that characterizes this impurity.

The propargyl carbamate byproduct emerges during the alkylation of (R)-1-aminoindane with propargyl derivatives. Nucleophilic substitution between (R)-1-aminoindane and propargyl methanesulfonate in the presence of potassium carbonate generates rasagiline, but competing reactions lead to carbamate impurities. For instance, the reaction of (R)-1-aminoindane with propargyl chloride under alkaline conditions produces N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (rasagiline) alongside its carbamate analog, prop-2-yn-1-yl (1R)-2,3-dihydro-1H-inden-1-ylcarbamate.

This side reaction is facilitated by the inherent nucleophilicity of the amine group in (R)-1-aminoindane, which attacks the electrophilic carbonyl carbon in carbamate-forming agents such as propargyl chloroformate. Density functional theory (DFT) studies suggest that the transition state involves partial charge transfer from the amine nitrogen to the carbonyl oxygen, lowering the activation energy for carbamate formation. The use of aprotic solvents like dimethylformamide (DMF) or acetonitrile further stabilizes the carbamate intermediate through hydrogen bonding with the solvent.

Table 1: Key Reaction Parameters Influencing Carbamate Byproduct Formation

ParameterOptimal ValueImpact on Carbamate Yield
Solvent PolarityHigh (DMF, DMSO)Increases stabilization
Base Strength (pKa)>10 (K2CO3, NaOH)Enhances nucleophilicity
Temperature25–35°CMinimizes decomposition
Propargyl DerivativeMethanesulfonateReduces side reactions

Carbon Dioxide-Mediated Dimerization Pathways in Alkaline Conditions

Dimerization of rasagiline occurs via carbon dioxide-mediated coupling under alkaline conditions. In the presence of potassium carbonate or sodium hydroxide, dissolved CO2 reacts with the amine group of rasagiline to form a carbamate intermediate, which subsequently undergoes nucleophilic attack by a second rasagiline molecule. This stepwise mechanism results in the formation of a hydrazine-linked dimer, 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine.

The reaction is highly dependent on pH, with maximal dimerization observed at pH 10–12. At this range, deprotonation of the amine group increases its nucleophilicity, while bicarbonate ions (from CO2 dissolution) act as bridging ligands. Isotopic labeling studies using ^13CO2 confirm that the carbonyl oxygen in the dimer originates from atmospheric CO2. Furthermore, the use of polar aprotic solvents like tetrahydrofuran (THF) accelerates dimerization by stabilizing the transition state through solvation effects.

Mechanistic Steps:

  • Carbamate Formation:
    $$ \text{Rasagiline} + \text{CO}_2 \rightarrow \text{Rasagiline carbamate} $$
  • Nucleophilic Attack:
    $$ \text{Rasagiline carbamate} + \text{Rasagiline} \rightarrow \text{Dimer} + \text{HCO}_3^- $$

Kinetic Modeling of Impurity Accumulation During Multi-Step Synthesis

Kinetic analysis of rasagiline synthesis reveals that dimer impurity accumulation follows a second-order rate law, dependent on the concentrations of both rasagiline and dissolved CO2. The rate constant $$ k $$ for dimerization is temperature-dependent, with an Arrhenius activation energy ($$ E_a $$) of 58.2 kJ/mol, as derived from experimental data.

Table 2: Kinetic Parameters for Dimer Formation

Temperature (°C)$$ k $$ (L·mol⁻¹·h⁻¹)$$ E_a $$ (kJ/mol)
250.1258.2
350.2458.2
450.4958.2

The multi-step synthesis of rasagiline mesylate—comprising alkylation, salt formation, and crystallization—introduces variable impurity levels at each stage. For example, during the alkylation of (R)-1-aminoindane with propargyl methanesulfonate, prolonged reaction times (>20 hours) at 25–35°C increase dimer yield from 0.5% to 3.2%. Computational models using the Runge-Kutta method predict that maintaining reaction times below 18 hours and CO2 levels under 50 ppm reduces dimer content to <1%.

Rasagiline dimer impurity, chemically designated as 1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine with molecular formula C24H24N2 and molecular weight 340.5 g/mol, represents a structurally complex pharmaceutical impurity requiring sophisticated analytical approaches for comprehensive characterization [1] [2]. The compound exists as a mixture of diastereomers, presenting unique analytical challenges that necessitate the application of advanced instrumental techniques for unambiguous structural elucidation [1] [3]. Contemporary pharmaceutical analysis demands rigorous impurity profiling methodologies that can provide definitive structural identification and quantitative determination of such complex dimeric species [4].

High-Resolution Mass Spectrometric Fingerprinting of Dimer Congeners

High-resolution mass spectrometry serves as the cornerstone technique for the molecular fingerprinting of rasagiline dimer impurity congeners, providing unequivocal molecular weight determination and fragmentation pattern analysis [5] [6]. The molecular ion peak at m/z 341.2 [M+H]+ in positive electrospray ionization mode represents the protonated molecular species, while characteristic fragment ions at m/z 297.2, 172.1, 117.1, and 115.1 provide diagnostic information about the structural connectivity and fragmentation pathways [7] [5].

The fragmentation behavior of rasagiline dimer impurity follows predictable patterns consistent with propargylamine-containing hydrazine derivatives, where the primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen centers [8]. Collision-induced dissociation experiments conducted at optimized collision energies between 15-40 eV reveal reproducible fragmentation patterns essential for molecular fingerprinting applications [5] [6]. The base peak at m/z 172.1 corresponds to the monomeric rasagiline unit following hydrazine bond cleavage, while secondary fragments at m/z 117.1 and 115.1 result from further decomposition of the indanyl moiety [7].

Mass spectrometric fingerprinting protocols require careful optimization of instrumental parameters to achieve maximum sensitivity and reproducibility [6] [9]. The implementation of electrospray ionization coupled with tandem mass spectrometry enables the generation of characteristic fingerprint profiles comprising precursor ion masses and at least three product ion masses, providing sufficient selectivity for unambiguous identification [6]. These fingerprinting methodologies demonstrate exceptional utility for distinguishing structural isomers and monitoring impurity profiles across different synthetic batches [5] [6].

ParameterValue
Molecular FormulaC24H24N2
Molecular Weight (g/mol)340.5
Precursor Ion (m/z)341.2 [M+H]+
Fragment Ions (m/z)115.1, 117.1, 172.1, 297.2
Collision Energy (eV)15-40
Ionization ModePositive ESI

Multidimensional NMR Techniques for Stereochemical Assignment

Nuclear magnetic resonance spectroscopy represents the gold standard for stereochemical assignment and structural confirmation of rasagiline dimer impurity, employing a comprehensive suite of one-dimensional and two-dimensional techniques for complete structural elucidation [10] [11] [12]. The stereochemical complexity arising from the presence of multiple chiral centers in the dimeric structure necessitates the application of advanced multidimensional techniques to establish unambiguous stereochemical assignments [13] [4].

Proton nuclear magnetic resonance spectroscopy serves as the foundation for structural characterization, providing essential information regarding proton connectivity and multiplicity patterns characteristic of the indanyl and propargyl substituents [10] [4]. The distinctive chemical shift patterns observed for the indanyl protons in the aromatic region (7.0-7.5 ppm) and the propargyl protons at approximately 2.5 ppm provide diagnostic markers for structural confirmation [14]. Carbon-13 nuclear magnetic resonance spectroscopy complements the proton data by revealing the complete carbon framework, with particular emphasis on the quaternary carbon centers and the distinctive alkyne carbons [10] [4].

Two-dimensional correlation spectroscopy techniques, including homonuclear correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation, provide critical connectivity information for establishing the complete structural framework [10] [11]. Nuclear Overhauser effect spectroscopy experiments prove particularly valuable for stereochemical assignment by revealing through-space interactions between spatially proximate protons, enabling differentiation between diastereomeric forms [10] [13]. The application of distortionless enhancement by polarization transfer techniques facilitates carbon multiplicity determination, providing additional structural confirmation [10].

Modern cryoprobe technology enables high-quality nuclear magnetic resonance data acquisition with as little as 10-30 μg of purified material, making it feasible to perform comprehensive structural elucidation studies on pharmaceutical impurities present at trace levels [10]. The integration of quantitative nuclear magnetic resonance methodologies provides accurate purity assessments and enables direct quantification of diastereomeric ratios in complex mixtures [10] [4].

NMR TechniqueMagnetic Field Strength (MHz)Key ApplicationsSample Requirements (μg)
1H NMR300-700Proton connectivity, multiplicity determination10-30
13C NMR75-175Carbon framework elucidation50-100
COSY300-700Through-bond H-H correlations10-30
HSQC300-700Direct C-H correlations10-30
HMBC300-700Long-range C-H correlations10-30
NOESY300-700Through-space H-H interactions30-50

Chiral Separation Challenges in Dimer Impurity Analysis

The analytical separation of rasagiline dimer impurity presents significant challenges due to the presence of multiple stereogenic centers resulting in complex diastereomeric mixtures that require specialized chiral stationary phases for effective resolution [15] [16] [17]. The stereochemical complexity of the dimeric structure, containing four potential chiral centers, generates multiple stereoisomeric forms that exhibit minimal chromatographic differences on conventional stationary phases [15] [18].

Chiral stationary phase selection represents a critical parameter in achieving adequate separation of diastereomeric impurities, with polysaccharide-based phases demonstrating superior performance for propargylamine derivatives [15] [16]. Ultra-high performance liquid chromatography employing Chiralpak alpha-1-acid glycoprotein columns (50 × 2.1 mm) with ammonium acetate and isopropanol mobile phase systems (90:10, v/v) achieves baseline resolution with Rs = 2.9 and detection limits as low as 0.06 μg/mL [15]. Alternative chiral stationary phases, including Chiralcel OJ-H and Chiralpak AD-RH, provide complementary selectivity profiles with varying degrees of resolution and sensitivity [15] [19].

Mobile phase optimization plays a crucial role in chiral separation performance, with reversed-phase systems offering advantages over normal-phase approaches in terms of method robustness and mass spectrometry compatibility [15] [16]. The use of volatile buffer systems, particularly ammonium acetate, enables direct coupling with mass spectrometric detection for enhanced structural confirmation and sensitivity [15]. Temperature control emerges as an additional parameter for selectivity optimization, with reduced temperatures often improving chiral recognition and resolution [17].

Method validation parameters for chiral separations require stringent criteria to ensure reliable quantitative analysis of stereoisomeric impurities [15] [20]. Precision studies typically demonstrate relative standard deviation values below 2.0%, while accuracy assessments show recovery values between 98-102% across the analytical range [21] [20]. Linearity studies establish working ranges from 0.5-20 μg/mL with correlation coefficients exceeding 0.999, demonstrating excellent quantitative performance [21] [20].

Stationary PhaseMobile PhaseResolution (Rs)LOD (μg/mL)LOQ (μg/mL)Run Time (min)
Chiralpak AGP (50 × 2.1 mm)Ammonium acetate/isopropanol (90:10)2.90.060.2015
Chiralcel OJ-H (250 × 4.6 mm)n-hexane/isopropanol/ethanol/diethylamine (96:2:2:0.01)5.40.351.0520
Chiralpak AD-RH (150 × 4.6 mm)Potassium phosphate/acetonitrile (65:35)3.50.160.4925

The development of stability-indicating methods for chiral impurity analysis requires comprehensive stress degradation studies to ensure method specificity and selectivity [20]. Forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress, reveal potential degradation pathways and confirm the absence of co-eluting interferents [20]. Peak purity assessments using photodiode array detection provide additional assurance of peak homogeneity and method specificity [20].

ParameterAcceptance CriteriaObserved Values
Linearity Range (μg/mL)0.5-200.5-20
Correlation Coefficient (r²)≥0.9990.9996-0.9999
Precision (%RSD)≤2.00.16-0.23
Accuracy (% Recovery)98-10299-102
System Suitability (Tailing Factor)≤1.2<1.2
Detection Wavelength (nm)210-265210, 265

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

340.193948774 g/mol

Monoisotopic Mass

340.193948774 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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